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molecular formula C10H11NO B1610696 3-(3-Hydroxypropyl)benzonitrile CAS No. 83101-13-7

3-(3-Hydroxypropyl)benzonitrile

Cat. No. B1610696
M. Wt: 161.2 g/mol
InChI Key: UTSJPOCSHJYKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05395970

Procedure details

Into an oven-dried 500 ml flask with 2-neck adapter and stirring bar, 12.9 g of 3-(3-cyanophenyl)propanoic acid (the product of step (a)) was placed. The system was flushed with argon gas; then 84 ml tetrahydrofuran was added. The resulting mixture was stirred until the acid was dissolved. After cooling for about ten minutes with an ice bath, 88 ml borane-tetrahydrofuran was added in two 44 ml portions over a 20 minute period. The reaction mixture was stirred for 20 minutes in an ice bath and then quenched by the addition of about 17 ml water dropwise. The mixture was stripped to give an oil with white crystals. Ether (200 ml) and a solution of 8.8 g (0.22 mole) sodium hydroxide in 150 ml water were added. The organic phase was separated. The aqueous layer was extracted with an additional 35 ml ether. The combined ether extracts were dried over sodium sulfate, filtered, and stripped. The resulting oil was distilled in a Kugelrohr apparatus, the fraction bpt. 95°-110° C. was collected to give 11.5 g of the above-identified product.
Quantity
12.9 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11](O)=[O:12])[CH:6]=[CH:7][CH:8]=1)#[N:2].CCOCC.[OH-].[Na+]>O>[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)CCC(=O)O
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
8.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Into an oven-dried 500 ml flask with 2-neck adapter and stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was flushed with argon gas
ADDITION
Type
ADDITION
Details
then 84 ml tetrahydrofuran was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred until the acid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling for about ten minutes with an ice bath
ADDITION
Type
ADDITION
Details
88 ml borane-tetrahydrofuran was added in two 44 ml portions over a 20 minute period
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 20 minutes in an ice bath
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched by the addition of about 17 ml water dropwise
CUSTOM
Type
CUSTOM
Details
to give an oil with white crystals
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with an additional 35 ml ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was distilled in a Kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
95°-110° C. was collected

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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